molecular formula C18H24N2O3 B2994680 N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361755-11-3

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No.: B2994680
CAS No.: 2361755-11-3
M. Wt: 316.401
InChI Key: HVXLVSHZRVLADK-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide, also known as HPPCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPCP belongs to the class of piperidine derivatives and has a molecular formula of C19H26N2O3.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is not fully understood, but it is believed to act as a modulator of protein-protein interactions. This compound has been shown to bind to specific proteins and alter their function, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to inhibit the activity of specific enzymes involved in inflammation and oxidative stress, leading to a reduction in cellular damage. This compound has also been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. This compound can be easily synthesized and purified, making it a cost-effective compound for research. However, this compound has some limitations, including its low bioavailability and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide, including the development of this compound derivatives with improved pharmacokinetic properties and the investigation of this compound's role in specific cellular pathways. This compound may also have potential applications in drug delivery and gene therapy. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide can be synthesized through a series of chemical reactions using piperidine, 4-aminobenzophenone, and 3-chloro-1-propanol as starting materials. The synthesis involves the formation of an amide bond and an enamide bond, resulting in the final product of this compound.

Scientific Research Applications

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, this compound has been used to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4-[4-(3-hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-17(22)19-16-7-5-15(6-8-16)18(23)20-11-9-14(10-12-20)4-3-13-21/h2,5-8,14,21H,1,3-4,9-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLVSHZRVLADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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